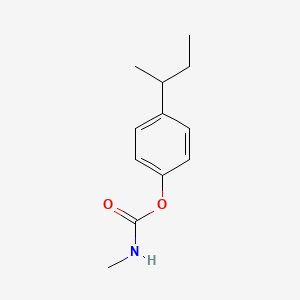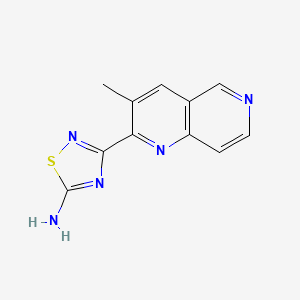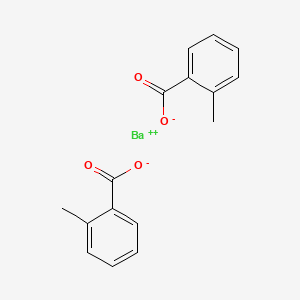
Barium o-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium o-methylbenzoate is an organic compound that combines barium, a highly reactive alkaline-earth metal, with o-methylbenzoate, an ester derived from o-methylbenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium o-methylbenzoate can be synthesized through the reaction of barium hydroxide with o-methylbenzoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide acts as a base to deprotonate the carboxylic acid group of o-methylbenzoic acid, forming the barium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of barium carbonate as a starting material. Barium carbonate reacts with o-methylbenzoic acid in the presence of heat, resulting in the formation of this compound and carbon dioxide as a byproduct.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of barium o-carboxybenzoate.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Barium o-carboxybenzoate.
Reduction: Barium o-methylbenzyl alcohol.
Substitution: Various substituted barium benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Barium o-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its use in medical imaging and as a contrast agent due to barium’s radiopaque properties.
Industry: this compound is used in the production of specialty chemicals and materials, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of barium o-methylbenzoate involves its interaction with various molecular targets. In biological systems, barium ions can interfere with potassium channels, affecting cellular processes. The ester group of o-methylbenzoate can undergo hydrolysis, releasing methanol and o-methylbenzoic acid, which may further interact with biological molecules.
Comparación Con Compuestos Similares
Barium benzoate: Similar structure but lacks the methyl group, leading to different reactivity and applications.
Barium p-methylbenzoate: Similar but with the methyl group in the para position, affecting its chemical behavior.
Barium o-carboxybenzoate: An oxidation product of barium o-methylbenzoate with different properties.
Uniqueness: this compound is unique due to the presence of the methyl group in the ortho position, which influences its reactivity and potential applications. This structural feature distinguishes it from other barium benzoates and contributes to its specific chemical and physical properties.
Propiedades
Número CAS |
52337-77-6 |
|---|---|
Fórmula molecular |
C16H14BaO4 |
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
barium(2+);2-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Ba/c2*1-6-4-2-3-5-7(6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
SKJBHRKKXLMKRL-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1C(=O)[O-].CC1=CC=CC=C1C(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



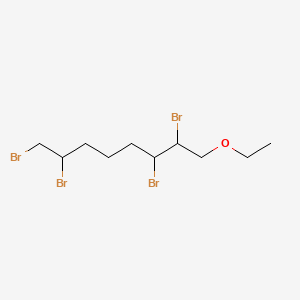
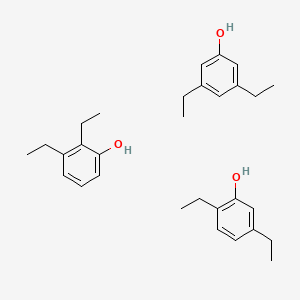

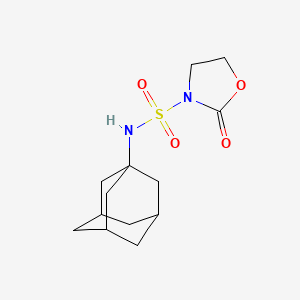
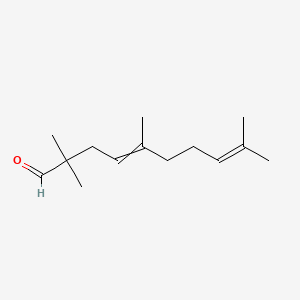
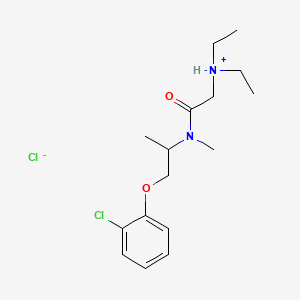
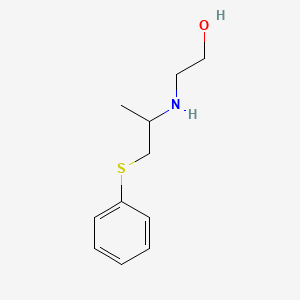
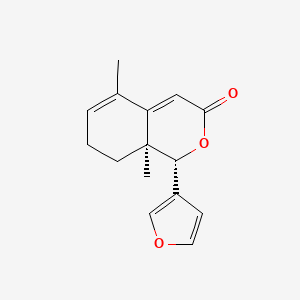
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)


